N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine
CAS No.: 38075-43-3
Cat. No.: VC7844444
Molecular Formula: C18H18ClNO3
Molecular Weight: 331.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38075-43-3 |
|---|---|
| Molecular Formula | C18H18ClNO3 |
| Molecular Weight | 331.8 |
| IUPAC Name | (2S)-2-[[(5-chloro-2-hydroxyphenyl)-phenylmethylidene]amino]-3-methylbutanoic acid |
| Standard InChI | InChI=1S/C18H18ClNO3/c1-11(2)16(18(22)23)20-17(12-6-4-3-5-7-12)14-10-13(19)8-9-15(14)21/h3-11,16,21H,1-2H3,(H,22,23)/t16-/m0/s1 |
| Standard InChI Key | QDRACQUNFMXKRD-INIZCTEOSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
| SMILES | CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
| Canonical SMILES | CC(C)C(C(=O)O)N=C(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine belongs to the Schiff base family, characterized by an azomethine (-C=N-) linkage formed through the condensation of an aromatic aldehyde with a primary amine. In this case, the aldehyde component is 5-chloro-2-hydroxybenzaldehyde, while the amine is L-valine. The resulting structure features:
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A chlorinated hydroxyphenyl group at position 5, contributing to electron-withdrawing effects and potential hydrogen bonding capabilities.
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A phenylmethylene bridge that extends conjugation across the aromatic systems.
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The L-valine residue, which introduces chirality and amphiphilic properties due to its carboxylate and isopropyl groups .
The stereochemistry of the L-valine moiety (S-configuration at the α-carbon) is critical for potential interactions with biological targets, as seen in other amino acid-derived Schiff bases .
Physicochemical Properties
Solubility and Stability
According to experimental data, N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine demonstrates limited aqueous solubility, necessitating the use of organic solvents for stock solution preparation . Key stability considerations include:
| Property | Specification |
|---|---|
| Storage Temperature | 2–8°C for short-term stability |
| Long-term Storage | -80°C (6 months) or -20°C (1 month) |
| Solvent Compatibility | DMSO, ethanol, or dimethylformamide |
The compound’s sensitivity to repeated freeze-thaw cycles underscores the need for aliquot storage to prevent degradation .
Synthetic Methodology
General Schiff Base Synthesis
Though the exact synthesis route for N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine remains undisclosed, standard protocols for analogous compounds involve:
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Aldehyde-Amine Condensation: Refluxing 5-chloro-2-hydroxybenzaldehyde with L-valine in anhydrous ethanol or methanol under acidic or neutral conditions.
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Purification: Crystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents.
Yield optimization typically requires strict control of stoichiometry, temperature, and reaction time .
Research Applications and Future Directions
Current Use in Scientific Research
As a research-grade chemical, N-[(5-Chloro-2-hydroxyphenyl)phenylmethylene]-L-valine is primarily employed in:
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Coordination Chemistry: As a ligand for synthesizing novel metal complexes.
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Organic Synthesis: Serving as a chiral building block for heterocyclic compounds.
Unexplored Avenues for Investigation
Critical knowledge gaps include:
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In Vitro Bioactivity: Screening against microbial pathogens or cancer cell lines.
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Structural Optimization: Modifying the chloro/hydroxy substitution pattern to enhance solubility or target affinity.
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In Vivo Toxicology: Assessing acute and chronic toxicity profiles in model organisms.
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